
4-Bromo-2-(2-methylthiazol-4-yl)phenol
Descripción general
Descripción
4-Bromo-2-(2-methylthiazol-4-yl)phenol, also known as BMTP, is a synthetic compound. It has the empirical formula C10H8BrNOS and a molecular weight of 270.15 .
Molecular Structure Analysis
The SMILES string for 4-Bromo-2-(2-methylthiazol-4-yl)phenol isCc1nc(cs1)-c2cc(Br)ccc2O . The InChI key is MCYVVGBTTFREEA-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Complex Compounds
4-Bromo-2-(2-methylthiazol-4-yl)phenol has been used in the synthesis of new sulfonamide-derived ligands and their transition metal complexes. These compounds have been characterized using various methods including X-ray diffraction, showing their potential in creating complex molecular structures (Chohan & Shad, 2011).
Crystal Structure Analysis
Studies involving the synthesis of related compounds like 4-bromo-2-[(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol] include analyses of their crystal structures, contributing to the understanding of molecular geometry and bonding in these types of compounds (Sun Ducheng, 2012).
Molecular Geometry and Spectral Characterization
The use of 4-Bromo-2-(2-methylthiazol-4-yl)phenol in the creation of compounds like 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols has been crucial for studying molecular geometry and spectral characterization, providing insights into the chemical properties and behavior of these molecules (A. Tavman, 2006).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Properties: Research has demonstrated that compounds synthesized using 4-Bromo-2-(2-methylthiazol-4-yl)phenol exhibit notable antimicrobial and antifungal activities. These findings are significant for potential applications in medical and agricultural fields (Zhang, Li, & Kang-Lan, 2008), (Tavman et al., 2006).
Catalyst and Reagent in Chemical Reactions
Catalysis and Reaction Studies
The compound has been involved in studies like the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes, showcasing its utility in facilitating or studying complex chemical reactions (Klaus Speck, Karaghiosoff, & Magauer, 2015).
Enhancing Chemical Reactions
Its derivatives have been used to enhance chemical reactions, such as in the chemiluminescent determination of H2O2, where they serve as significant reagents or enhancers (Xiaoyan Yang, Yingshu Guo, & Zhenhua Mei, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-(2-methyl-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVVGBTTFREEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-methylthiazol-4-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



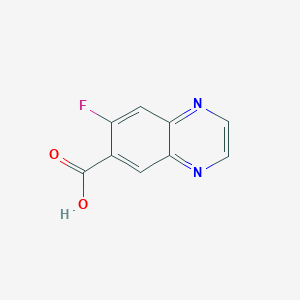
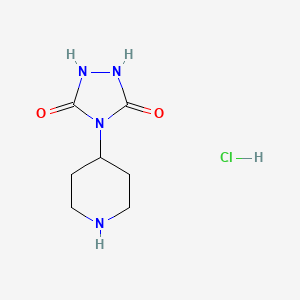
![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)
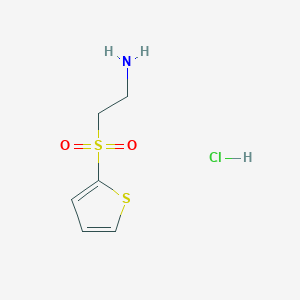
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)
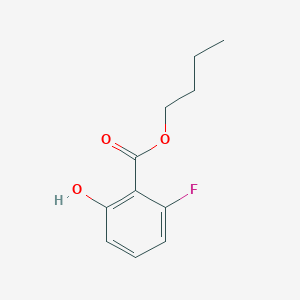
![[4-(2,5-Dioxo-3-pyrroline-1-yl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1382214.png)
![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)
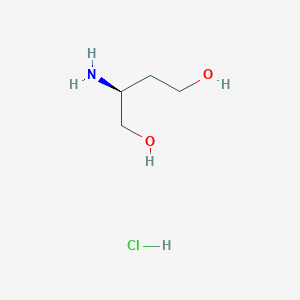
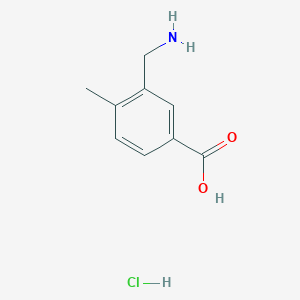
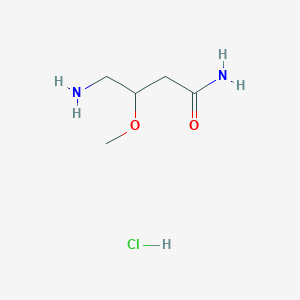
![tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate](/img/structure/B1382226.png)

![1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea](/img/structure/B1382229.png)